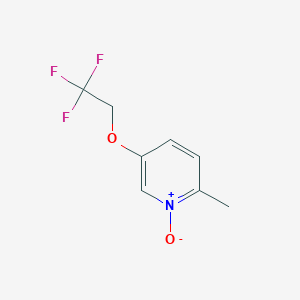
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium
描述
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium is a chemical compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a pyridine ring substituted with a methyl group and a trifluoroethoxy group, along with an N-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium typically involves the reaction of 2-methyl-5-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The N-oxide functional group is introduced through oxidation using reagents such as hydrogen peroxide or peracids .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
化学反应分析
Types of Reactions: 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives
科学研究应用
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly proton pump inhibitors like lansoprazole
Biological Studies: The compound is studied for its potential anticancer properties, with research indicating its ability to inhibit the proliferation of certain cancer cell lines.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
相似化合物的比较
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
- 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide
- Lansoprazole
Comparison: Compared to similar compounds, 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium is unique due to its specific substitution pattern and the presence of the N-oxide functional group. This gives it distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research contexts .
属性
CAS 编号 |
953780-28-4 |
|---|---|
分子式 |
C8H8F3NO2 |
分子量 |
207.15 g/mol |
IUPAC 名称 |
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium |
InChI |
InChI=1S/C8H8F3NO2/c1-6-2-3-7(4-12(6)13)14-5-8(9,10)11/h2-4H,5H2,1H3 |
InChI 键 |
AJFDFFQAZHCRPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C=C(C=C1)OCC(F)(F)F)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

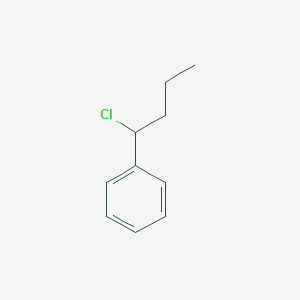
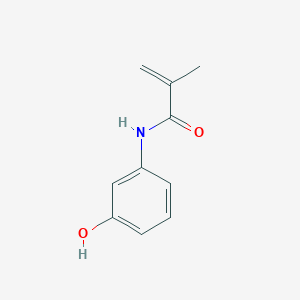

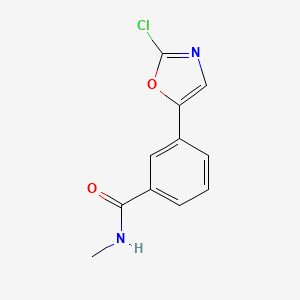
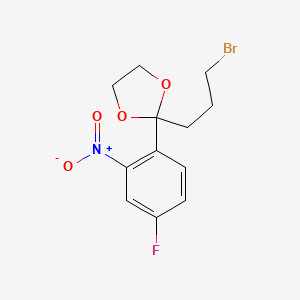
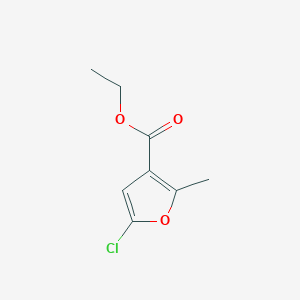
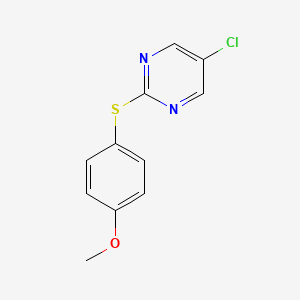
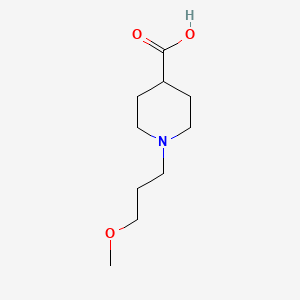

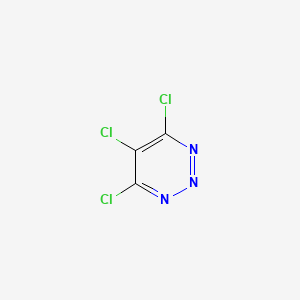
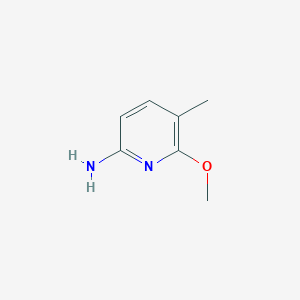
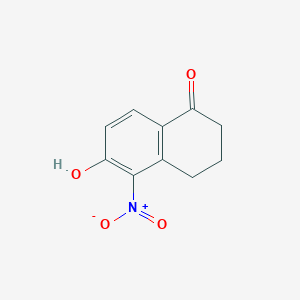
![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B8581839.png)
